An In-depth Technical Guide to 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride (CAS 6461-29-6)
An In-depth Technical Guide to 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride (CAS 6461-29-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document synthesizes information from related structures and established chemical principles to offer a comprehensive resource on its properties, synthesis, and potential applications.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile building block for designing molecules that can interact with various biological targets. Compounds incorporating the 1,2,4-triazole moiety have demonstrated antifungal, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4] The introduction of a phenyl group at the 5-position and a sulfonyl chloride at the 3-position is anticipated to modulate the electronic and steric properties of the triazole core, offering a unique entry point for the synthesis of novel derivatives with potentially enhanced or novel biological activities.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C8H6ClN3O2S | Based on the chemical structure. |
| Molecular Weight | 243.67 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | Similar to other aromatic sulfonyl chlorides and triazole derivatives. |
| Melting Point | Expected to be relatively high. | Aromatic and heterocyclic compounds with potential for intermolecular interactions often have high melting points. |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) and chlorinated solvents (e.g., dichloromethane, chloroform). Sparingly soluble in water due to the reactive sulfonyl chloride group. | The polarity of the triazole ring and sulfonyl group suggests solubility in polar solvents. |
| Stability | The sulfonyl chloride group is reactive and susceptible to hydrolysis. The compound should be stored in a dry, inert atmosphere. | Sulfonyl chlorides readily react with nucleophiles, including water. |
Spectroscopic Analysis: A Predictive Overview
Spectroscopic analysis is essential for the structural elucidation and purity assessment of the title compound.
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic strong absorption bands for the sulfonyl chloride group in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[5] Other expected peaks include those for aromatic C-H stretching around 3100-3000 cm⁻¹, C=C and C=N stretching of the aromatic and triazole rings in the 1600-1450 cm⁻¹ region, and N-H stretching of the triazole ring around 3400-3200 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum should display signals for the phenyl protons, likely in the aromatic region (δ 7.0-8.5 ppm). The N-H proton of the triazole ring would likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR : The spectrum will show distinct signals for the carbon atoms of the phenyl and triazole rings. The carbon attached to the sulfonyl chloride group is expected to be significantly downfield.
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Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.[5]
Synthesis and Reactivity
A plausible synthetic route to 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride starts from the corresponding thiol, 5-phenyl-1H-1,2,4-triazole-3-thiol. This approach is analogous to the preparation of other triazole sulfonyl chlorides.[6]
Proposed Synthetic Workflow
Caption: Proposed synthesis of the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of the Precursor, 5-phenyl-1H-1,2,4-triazole-3-thiol
This precursor can be synthesized via the cyclization of 1-benzoylthiosemicarbazide, which is obtained from the reaction of benzoyl chloride with thiosemicarbazide.[7]
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Preparation of 1-benzoylthiosemicarbazide : To a solution of thiosemicarbazide in a suitable solvent (e.g., ethanol), add benzoyl chloride dropwise with stirring. The reaction mixture is typically heated to facilitate the reaction.
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Cyclization : The resulting 1-benzoylthiosemicarbazide is then cyclized in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic medium to yield 5-phenyl-1H-1,2,4-triazole-3-thiol.[7]
Step 2: Oxidative Chlorination to 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride
This step involves the conversion of the thiol group to a sulfonyl chloride.
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Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet, suspend 5-phenyl-1H-1,2,4-triazole-3-thiol (1 equivalent) in glacial acetic acid.[6]
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Chlorination : Cool the suspension to 0 °C in an ice bath. Bubble chlorine gas through the solution while maintaining the temperature below 5 °C. Alternatively, a solution of a chlorinating agent like sodium hypochlorite can be added dropwise.[6]
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Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up : Pour the reaction mixture into ice-water to precipitate the product.
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Purification : Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride.
Reactivity Profile
The primary site of reactivity for this molecule is the highly electrophilic sulfonyl chloride group. It will readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, making it a valuable intermediate for the synthesis of a diverse library of sulfonamide derivatives.
Caption: Key reactions of the title compound.
These reactions are typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. The resulting sulfonamides are of particular interest in medicinal chemistry due to their prevalence in a wide array of drugs.[8]
Potential Applications in Drug Discovery and Materials Science
The structural features of 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride suggest its utility as a versatile building block.
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Medicinal Chemistry : As a precursor to a wide array of sulfonamides, this compound can be used to generate libraries of novel molecules for screening against various diseases. The 1,2,4-triazole core is associated with a broad spectrum of biological activities, and the introduction of diverse sulfonamide functionalities allows for fine-tuning of the pharmacological profile.[7][8][9]
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Materials Science : The triazole ring can act as a ligand for metal coordination.[3] Derivatives of this compound could be explored for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.
Conclusion
5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride is a promising, yet underexplored, chemical entity. While direct experimental data is scarce, its synthesis is feasible through established chemical transformations. Its true value lies in its potential as a versatile intermediate for the creation of novel sulfonamide derivatives with a wide range of potential applications, particularly in the field of drug discovery. Further research into the synthesis and reactivity of this compound is warranted to unlock its full potential.
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